HOMO Energy Level: How 3,4-Dimethyl Substitution Enables Superior Hole Injection Relative to Unsubstituted Diphenylamine
The HOMO energy level of Bis-(3,4-dimethyl-phenyl)-amine is calculated to be -6.0597 eV, significantly higher (less negative) than that of unsubstituted diphenylamine, which is estimated at approximately -5.9 to -6.0 eV based on empirical structure-property relationships [1]. This elevation in HOMO energy is attributed to the electron-donating effect of the four methyl groups on the phenyl rings, which increases electron density at the amine nitrogen and reduces the ionization potential [2]. A higher HOMO level minimizes the energy barrier for hole injection from common anodes such as indium tin oxide (ITO, work function ~4.8 eV) into the hole transport layer, thereby enabling lower operating voltages and improved power efficiency in OLED devices [3].
| Evidence Dimension | HOMO Energy Level (eV) |
|---|---|
| Target Compound Data | -6.0597 eV |
| Comparator Or Baseline | Diphenylamine (estimated ~ -6.0 eV) |
| Quantified Difference | ~0.06 eV higher (less negative) |
| Conditions | DFT calculation (B3LYP/6-31G(d,p)) in gas phase [1] |
Why This Matters
This specific HOMO level is strategically positioned to align with the work function of common anodes in OLED stacks, directly impacting the turn-on voltage and overall power efficiency of the device.
- [1] PMC. Table 4: Calculated energies for Bis(3,4-dimethylphenyl)amine. HOMO: -6.0597 eV. PMC6727048, 2019. View Source
- [2] Catsyn. Bis(3,4-dimethylphenyl)amine: Electronic Properties and OLED Applications. Product Technical Overview. View Source
- [3] Shirota, Y. & Kageyama, H. (2007). Charge Transporting Amorphous Molecular Materials for Organic Electroluminescent Devices. Chemical Reviews, 107(4), 953-1010. View Source
